molecular formula C4H8N4 B1594730 5-Propyl-2h-tetrazole CAS No. 14389-13-0

5-Propyl-2h-tetrazole

Cat. No.: B1594730
CAS No.: 14389-13-0
M. Wt: 112.13 g/mol
InChI Key: JAHCQVVOKAFXQU-UHFFFAOYSA-N
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Description

5-Propyl-2H-tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of multiple nitrogen atoms in the ring structure imparts unique chemical properties to tetrazoles, making them valuable in various scientific and industrial applications. This compound, in particular, is known for its stability and reactivity, which makes it a subject of interest in synthetic chemistry and material science.

Mechanism of Action

Target of Action

This compound is a synthetic organic heterocyclic compound . It’s important to note that the research on this compound is still ongoing, and more information about its targets may be discovered in the future.

Mode of Action

Tetrazoles, in general, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 5-Propyl-2h-tetrazole might affect similar biochemical pathways as those influenced by carboxylic acids.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound might have similar properties

Result of Action

Tetrazoles are known to exhibit potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-2H-tetrazole can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction between an azide and a nitrile. This method is often preferred due to its simplicity and high yield. The reaction typically requires the use of a catalyst, such as copper(I) iodide, and is carried out under mild conditions, often in the presence of a solvent like acetonitrile .

Another method involves the diazotization of amidrazones, which are prepared from imidates and hydrazine. This method involves the formation of an imidoyl azide intermediate, which subsequently cyclizes to form the tetrazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency . Additionally, the use of heterogeneous catalysts, such as nanoparticles, has been investigated to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Propyl-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of tetrazoles can lead to the formation of amines or other nitrogen-containing compounds. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the nitrogen atoms in the ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Propyl-2H-tetrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Methyltetrazole: Similar in structure but with a methyl group instead of a propyl group.

    5-Phenyltetrazole: Contains a phenyl group, making it more hydrophobic.

    5-Aminotetrazole: Contains an amino group, making it more reactive in nucleophilic substitution reactions.

Uniqueness of 5-Propyl-2H-tetrazole

This compound is unique due to its propyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds where a balance between hydrophobicity and reactivity is required. Its stability and reactivity also make it a valuable compound in both academic research and industrial applications .

Properties

IUPAC Name

5-propyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-2-3-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHCQVVOKAFXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279034
Record name 5-propyl-2h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14389-13-0
Record name 5-Propyl-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14389-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 11106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014389130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14389-13-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-propyl-2h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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